molecular formula C29H31N7O2 B3011681 TN1

TN1

Cat. No.: B3011681
M. Wt: 509.6 g/mol
InChI Key: QPFYQTIUHLNNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TN1 involves a high-throughput screening of a large chemical library to identify a 2,6-diamino-substituted purine. The compound is synthesized through a series of chemical reactions, including amination and cyclization, under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: TN1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

TN1 has a wide range of scientific research applications:

    Chemistry: this compound is used as a reference compound in chemical studies to understand its reactivity and interaction with other molecules.

    Biology: It is used in cell culture studies to induce fetal hemoglobin production in leukemia cell lines.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating sickle cell disease and beta-thalassemia by inducing fetal hemoglobin production.

    Industry: this compound is used in the pharmaceutical industry for drug development and testing

Mechanism of Action

TN1 exerts its effects by inducing the production of fetal hemoglobin. It increases the transcription and protein levels of gamma-globin, a component of fetal hemoglobin. This compound achieves this by interacting with specific molecular targets and pathways involved in hemoglobin synthesis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high potency and efficacy in inducing fetal hemoglobin at lower concentrations compared to other compounds. This makes it a promising candidate for therapeutic applications, particularly in treating hemoglobinopathies .

Properties

IUPAC Name

N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYQTIUHLNNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.